![molecular formula C9H16O B14164932 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol CAS No. 3588-22-5](/img/structure/B14164932.png)
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol is an organic compound with the molecular formula C₉H₁₆O and a molecular weight of 140.2227 g/mol . It is a bicyclic alcohol, characterized by its unique structure which includes a bicyclo[2.2.1]heptane framework with two methyl groups at the 7-position and a hydroxyl group at the 2-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol typically involves the Diels-Alder reaction, followed by reduction. One common route is the reaction of isoprene with maleic anhydride to form the bicyclic anhydride, which is then reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), Pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H₂), Palladium catalyst
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-one
Reduction: 7,7-Dimethyl-bicyclo[2.2.1]heptane
Substitution: 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-yl chloride
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s bicyclic structure allows it to fit into specific receptor sites, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Similar structure but lacks the two methyl groups at the 7-position.
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the two methyl groups at the 7-position enhances its stability and reactivity compared to its unsubstituted counterpart .
Eigenschaften
CAS-Nummer |
3588-22-5 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
7,7-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H16O/c1-9(2)6-3-4-7(9)8(10)5-6/h6-8,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
DELDHDFPNUZDOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1C(C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)
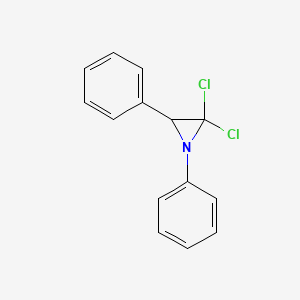
![N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide](/img/structure/B14164889.png)
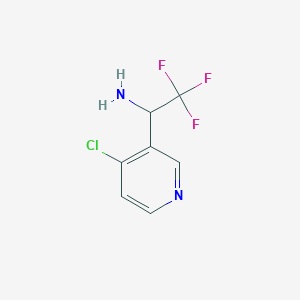
![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
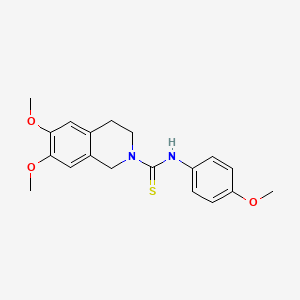
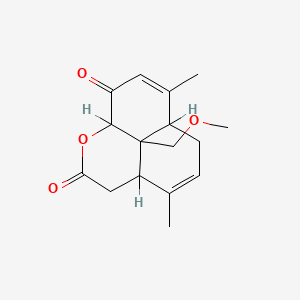

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
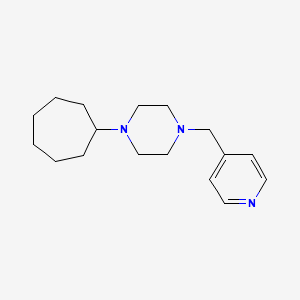
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
